4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide
Description
4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
4-amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-13-5-7-14(8-6-13)16(26)12-28-20-17(19(24)27)21(9-3-2-4-10-21)15(11-22)18(23)25-20/h5-8,17H,2-4,9-10,12,23H2,1H3,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVLAQNCXRYPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=C(C3(C2C(=O)N)CCCCC3)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, followed by a series of condensation and substitution reactions to introduce the desired functional groups .
Cyanoacetylation of Amines: The initial step involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under solvent-free conditions at room temperature or with heating.
Condensation Reactions: The intermediate cyanoacetamides undergo further condensation reactions with various reagents to form the spirocyclic core.
Substitution Reactions: Additional functional groups, such as the sulfanyl and oxoethyl groups, are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group
Amines: Formed from the reduction of the cyano group
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
- 5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide
Uniqueness
4-Amino-5-cyano-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide is unique due to the presence of the 4-methylphenyl and oxoethyl groups, which confer distinct chemical and biological properties compared to similar compounds. These structural differences can lead to variations in reactivity, stability, and biological activity, making this compound particularly valuable for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
